molecular formula C17H10Br2N8O3 B11556549 6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11556549
M. Wt: 534.1 g/mol
InChI Key: KGJUTKGHLKDIAC-DNTJNYDQSA-N
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Description

6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes bromine, nitro, and oxadiazole groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multiple steps. One common approach starts with the preparation of 4-bromo-3-nitrobenzaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is further reacted with 3-bromophenyl isocyanate to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary but often involve solvents like ethanol or dichloromethane and may require heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atoms could result in a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-nitrobenzaldehyde
  • 3-bromophenyl isocyanate
  • Other oxadiazole derivatives

Uniqueness

What sets 6-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-N-(3-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C17H10Br2N8O3

Molecular Weight

534.1 g/mol

IUPAC Name

5-N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-6-N-(3-bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C17H10Br2N8O3/c18-10-2-1-3-11(7-10)21-14-15(23-17-16(22-14)25-30-26-17)24-20-8-9-4-5-12(19)13(6-9)27(28)29/h1-8H,(H,21,22,25)(H,23,24,26)/b20-8+

InChI Key

KGJUTKGHLKDIAC-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC2=NC3=NON=C3N=C2N/N=C/C4=CC(=C(C=C4)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC3=NON=C3N=C2NN=CC4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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